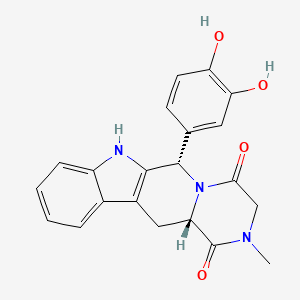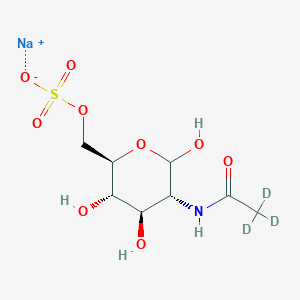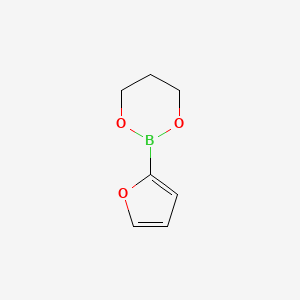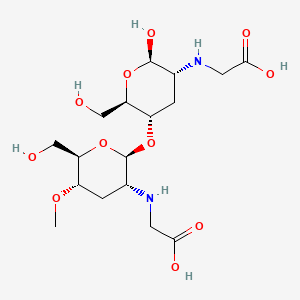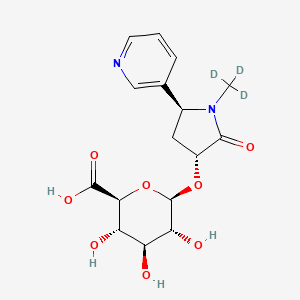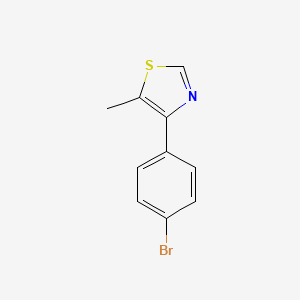
4-(4-Bromophenyl)-5-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an acid catalyst . Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with a thiazole precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiazoles.
Coupling Reactions: Products include biaryl derivatives and other complex molecules.
科学研究应用
4-(4-Bromophenyl)-5-methyl-1,3-thiazole has several scientific research applications:
作用机制
The mechanism of action of 4-(4-Bromophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The bromophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with an amine group at the 2-position, known for its antimicrobial and anticancer activities.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the thiazole ring, used in material science and organic synthesis.
N-(4-Bromophenyl)acetamide: Contains a bromophenyl group and an acetamide moiety, used in medicinal chemistry.
Uniqueness
4-(4-Bromophenyl)-5-methyl-1,3-thiazole is unique due to the presence of both the thiazole ring and the bromophenyl group, which confer distinct biological activities and chemical reactivity. The combination of these functional groups makes it a versatile scaffold for the development of new therapeutic agents and materials .
属性
分子式 |
C10H8BrNS |
|---|---|
分子量 |
254.15 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-10(12-6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI 键 |
HHZKUXDRQSEVDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CS1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
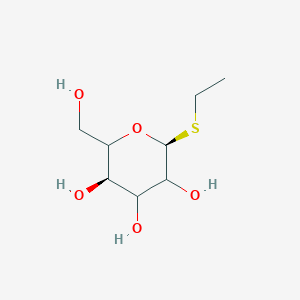
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
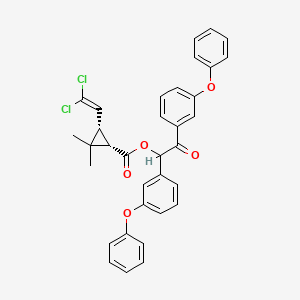
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
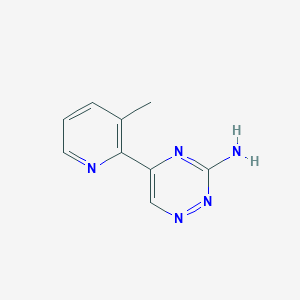
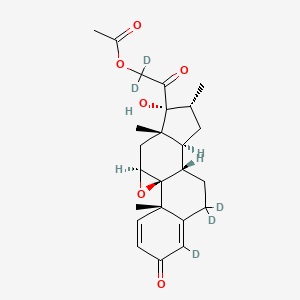
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
